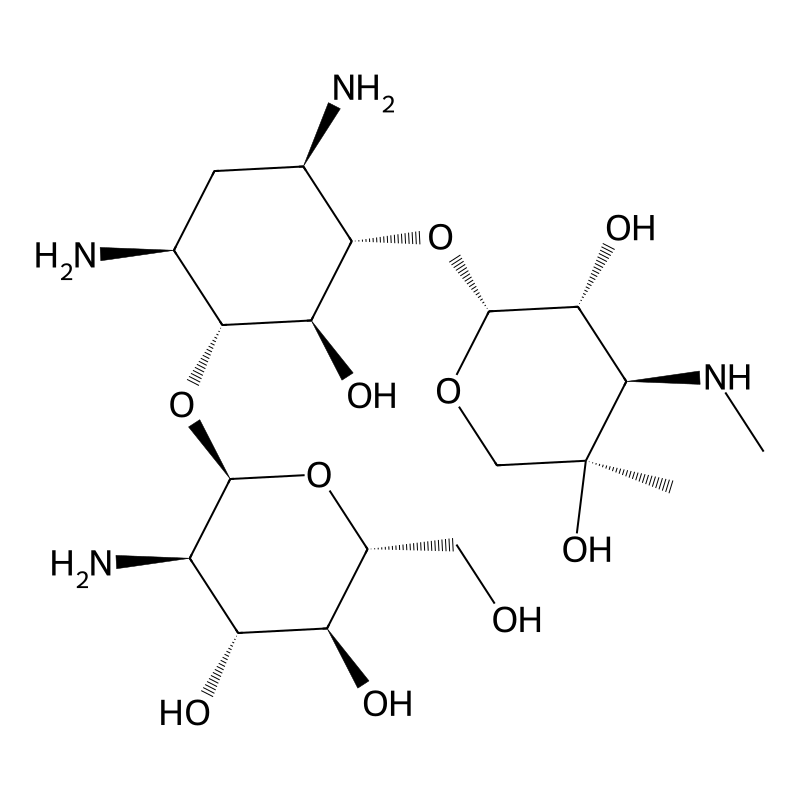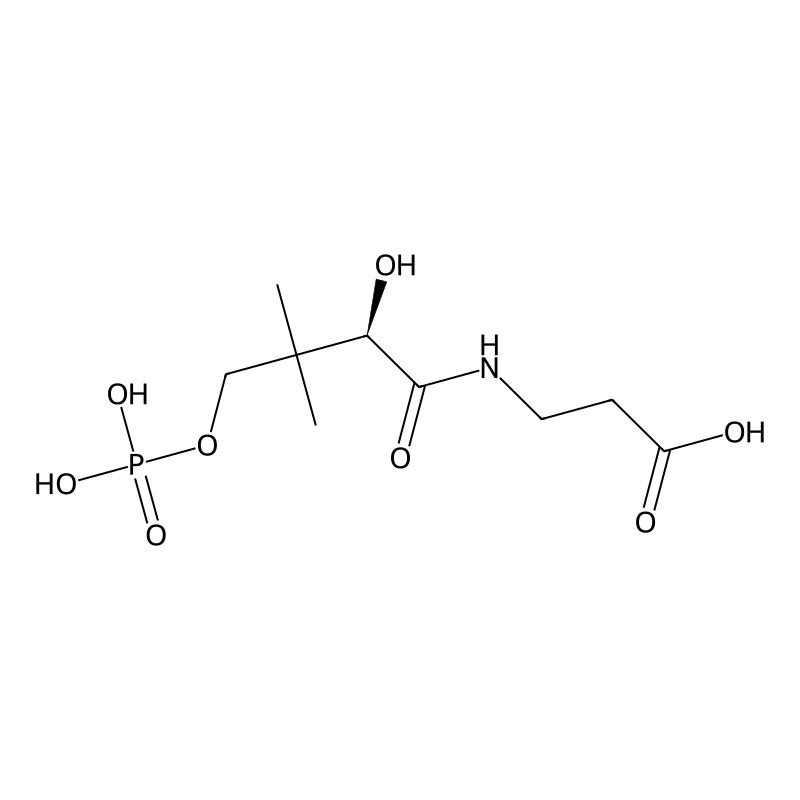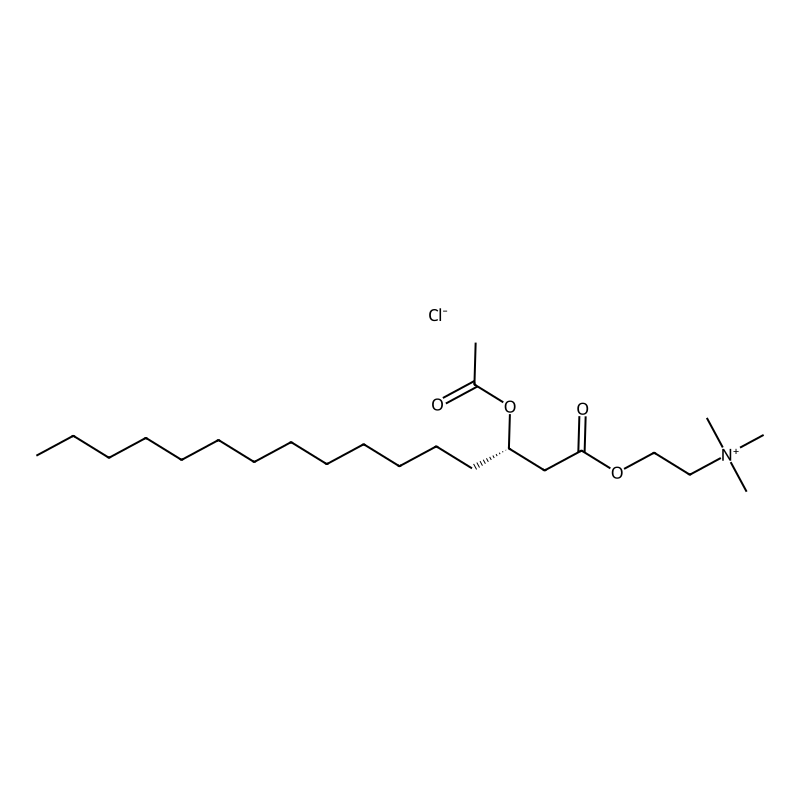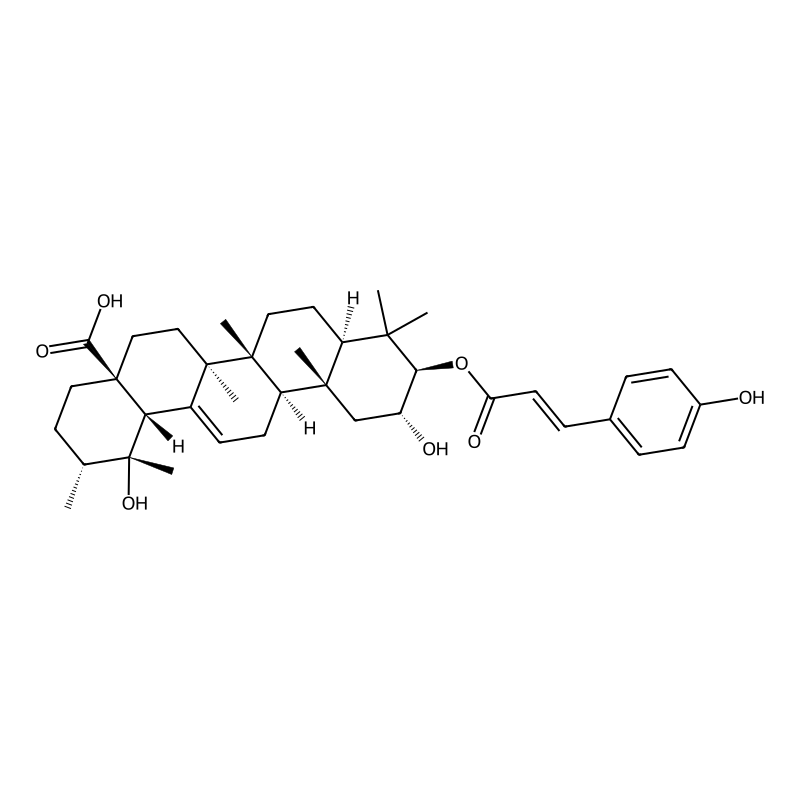Chromic phosphate
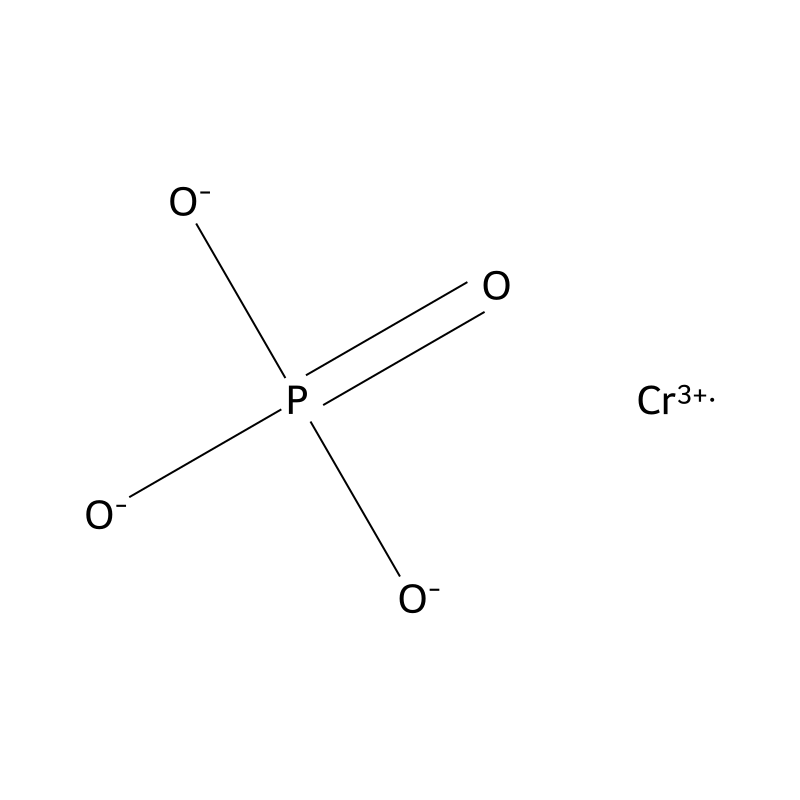
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Radiotherapy:
One specific application of chromic phosphate lies in the field of brachytherapy, a form of radiation therapy where a radioactive source is placed directly within or near the tumor site. Chromic phosphate can be used as a carrier for radioactive isotopes, such as Phosphorus-32 (P-32), creating a radiopharmaceutical called chromic phosphate colloid. This colloid can be injected directly into tumors, delivering localized radiation to destroy cancer cells.
Studies have shown promising results in treating various solid tumors, including breast cancer and liver metastases, with this approach. However, due to concerns about potential migration of the radioactive colloid from the injection site and the availability of safer alternatives, its clinical use is limited.(, )
Cancer Research:
Beyond its direct application in radiotherapy, chromic phosphate can also be used as a research tool in cancer studies. Researchers utilize it to investigate various aspects of cancer, including:
- Tumor growth and progression: By incorporating chromic phosphate into cancer cell cultures, researchers can study how cancer cells respond to different stimuli and treatments.
- Drug development: Chromic phosphate can be used to test the efficacy of potential cancer drugs by evaluating their effects on cancer cells containing the compound.
It's important to note that these research applications are conducted in controlled laboratory settings, and chromic phosphate is not used directly in cancer patients due to safety concerns.
Other Potential Applications:
While limited, some ongoing research explores the potential use of chromic phosphate in other areas, such as:
- Bone regeneration: Due to its similarity to the mineral composition of bone, chromic phosphate might be explored in developing bone-graft materials.
- Environmental remediation: Certain types of chromic phosphate can potentially remove heavy metals from contaminated water.
Chromic phosphate, also known as chromium(III) phosphate, is an inorganic compound with the chemical formula CrPO₄. It exists in various hydrated forms, with the hexahydrate form being CrPO₄·6H₂O. This compound is typically characterized by its insolubility in water and is often found in a crystalline state. Chromic phosphate can be synthesized through several methods, including reactions involving chromium oxides and phosphoric acid.
In aqueous solutions, chromic phosphate exhibits limited solubility, resulting in minimal dissociation into chromium and phosphate ions:
Chromic phosphate has been studied for its biological effects, particularly regarding its interaction with cellular systems. It has been shown to catalyze reactions that lead to the release of chromium(III) ions, which can influence cellular processes and potentially induce oxidative stress through radical formation . The compound's biological activity is of interest in fields such as toxicology and pharmacology due to its effects on human health, particularly concerning chromium exposure from medical implants .
Several methods exist for synthesizing chromic phosphate:
- Direct Reaction: Combining phosphoric acid with chromium(III) oxide in a controlled environment leads to the formation of chromic phosphate. This method often yields high-purity products without significant byproducts .
- Reduction Method: Hexahydrated forms can be synthesized by reducing chromium trioxide with ethanol in the presence of phosphoric acid at varying temperatures .
- Gel Formation: A gel-like phase can be produced through the reduction of ammonium dichromate using ethanol and ammonium dihydrogen phosphate under elevated temperatures .
- Amorphous Phase Preparation: This involves grinding a mixture of chromium(III) oxide and ammonium hydrogen phosphate, followed by a series of heat treatments to achieve the desired crystalline structure .
Chromic phosphate finds applications in various fields:
- Catalysis: It is utilized as a catalyst in cation exchange reactions, particularly for reducing metal toxicity in environmental clean-up processes .
- Material Science: Chromic phosphate is used in creating coatings and films due to its unique properties when subjected to specific conditions .
- Biomedical
Research indicates that chromic phosphate can interact with divalent cations through a cation exchange mechanism. The selectivity for cations follows the order: lead(II) > copper(II) > nickel(II) ≈ cadmium(II). This property makes it valuable in environmental remediation efforts aimed at removing heavy metals from contaminated water sources . Additionally, studies have shown that chromic phosphate can catalyze the adsorption of these cations onto its surface, which is crucial for its application in pollution control.
Chromic phosphate shares similarities with other inorganic phosphates but exhibits unique properties that set it apart. Here are some comparable compounds:
| Compound | Chemical Formula | Solubility | Unique Features |
|---|---|---|---|
| Aluminum phosphate | AlPO₄ | Insoluble | Used as a flame retardant |
| Calcium phosphate | Ca₃(PO₄)₂ | Insoluble | Essential for bone health |
| Iron(III) phosphate | FePO₄ | Insoluble | Involved in environmental remediation |
| Zinc phosphate | Zn₃(PO₄)₂ | Insoluble | Used as a corrosion inhibitor |
Chromic phosphate's distinctiveness lies in its biological interactions and catalytic properties, making it particularly relevant for studies related to environmental science and health.
Physical Description
Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH]
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
59178-46-0 (chromium(+3)[3:2] salt)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 38 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 84 companies with hazard statement code(s):;
H302 (30.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (69.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Testosterone_butyrate
General Manufacturing Information
Fabricated Metal Product Manufacturing
Phosphoric acid, chromium(3+) salt (1:1): ACTIVE





